N-[4-(difluoromethoxy)phenyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy group, a nitrophenoxy group, and an isoxazolecarboxamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, introduction of the difluoromethoxy group, and attachment of the nitrophenoxy group. Common reagents used in these reactions include difluoromethylating agents, nitrophenol derivatives, and isoxazole precursors. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s stability and bioavailability, while the nitrophenoxy group can interact with enzymes and receptors. The isoxazole ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its isocyanate functionality.
N-(4-(Difluoromethoxy)phenyl)acetamide: Similar difluoromethoxy group but lacks the isoxazole and nitrophenoxy groups.
Uniqueness
The presence of the isoxazole ring, difluoromethoxy group, and nitrophenoxy group makes it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C19H15F2N3O6 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15F2N3O6/c1-11-16(10-28-14-8-4-13(5-9-14)24(26)27)17(23-30-11)18(25)22-12-2-6-15(7-3-12)29-19(20)21/h2-9,19H,10H2,1H3,(H,22,25) |
InChI Key |
KVDHWRWFBITMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CC=C(C=C2)OC(F)F)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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